![molecular formula C7H11N3 B2600176 1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)- CAS No. 1884600-08-1](/img/structure/B2600176.png)
1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-
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Overview
Description
“1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-” is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-” can be achieved from 3-(1-METHYL-CYCLOPROPYL)-3-OXO-PROPIONITRILE .Molecular Structure Analysis
The molecular structure of “1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-” consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .Physical And Chemical Properties Analysis
The predicted boiling point of “1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-” is 355.9±30.0 °C, and its predicted density is 1.250±0.06 g/cm3 . Its pKa is predicted to be 15.65±0.10 .Scientific Research Applications
Synthesis of Pyrazole Derivatives
The compound is used in the synthesis of different pyrazole derivatives. An efficient Pd-catalyzed C–N bond formation for the synthesis of different pyrazole derivatives using XPhos as a ligand and KOH as a base is presented . The developed procedure can be successfully applied for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines .
Key Constituent in Luminophores
Pyrazole derivatives, such as 5-N-arylaminopyrazoles, have attracted interest due to their application as key constituents in the synthesis of luminophores to obtain organic light emitting diodes (OLEDs) .
Synthesis of Antimalarial Compounds
The reaction of o-iodobenzoic acid and 3-amino-5-methyl-2-phenylpyrazole in the presence of Cu catalyst and K2CO3 resulted in the formation of (pyrazol-5-yl)-aminobenzoic acid, which was subsequently transformed into 4-hydroxy-1H-pyrazolo[3,4-b]quinoline – a starting material for potential antimalarial compounds .
Synthesis of 1,3-diphenyl-5-(N-phenylamino)pyrazole
The synthesis of 1,3-diphenyl-5-(N-phenylamino)pyrazole using 5-amino-1,3-diphenylpyrazole and aryl halides as starting materials in the presence of 1,10-phenanthroline and a catalytic amount of CuI was published .
Arylation of Aminoheterocycles
Buchwald and others have developed a series of catalysts used for efficient arylation of some aminoheterocycles such as 2-aminobenzimidazoles, aminopyridines, aminodiazines, aminotriazines, etc . It should be mentioned that the same catalysts can be used for the arylation of aminopyrazoles .
Chemical Properties
The compound has a molecular formula of C7H11N3 and a molecular weight of 137.18 . It has a predicted boiling point of 355.9±30.0 °C and a predicted density of 1.250±0.06 g/cm3 .
Safety and Hazards
properties
IUPAC Name |
5-(1-methylcyclopropyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-7(2-3-7)5-4-6(8)10-9-5/h4H,2-3H2,1H3,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJWHQPZBNQJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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